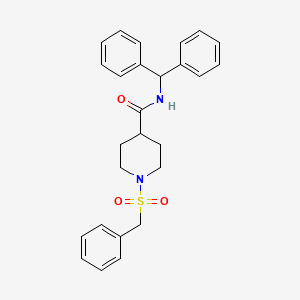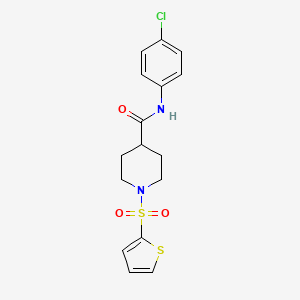![molecular formula C14H15BrN2O2 B11348854 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]pentanamide](/img/structure/B11348854.png)
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]pentanamide is an organic compound with the molecular formula C14H15BrN2O2 and a molecular weight of 323.19 . This compound features a bromophenyl group attached to an oxazole ring, which is further connected to a pentanamide chain. The presence of the bromine atom and the oxazole ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]pentanamide typically involves the reaction of 4-bromobenzonitrile with hydroxylamine to form the corresponding oxime. This intermediate is then cyclized to form the oxazole ring. The final step involves the acylation of the oxazole derivative with pentanoyl chloride under appropriate reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]pentanamide undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]pentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways involving bromophenyl and oxazole derivatives.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]pentanamide can be compared with other similar compounds, such as:
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]pentanamide: Similar structure but with a chlorine atom instead of bromine.
N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]pentanamide: Similar structure but with a fluorine atom instead of bromine.
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C14H15BrN2O2 |
|---|---|
Molecular Weight |
323.18 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]pentanamide |
InChI |
InChI=1S/C14H15BrN2O2/c1-2-3-4-13(18)16-14-9-12(17-19-14)10-5-7-11(15)8-6-10/h5-9H,2-4H2,1H3,(H,16,18) |
InChI Key |
ILYBAONGEOBKOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC(=NO1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11348773.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide](/img/structure/B11348775.png)
![N-(4-bromo-2-fluorophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11348778.png)

![ethyl 2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11348785.png)


![5-chloro-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11348797.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11348812.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B11348825.png)

![N-[2-(cyclohexylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11348849.png)
